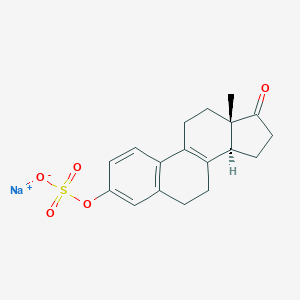

8,9-Dehydroestrone sodium sulfate

Description

Synthetic Routes and Methodologies for 8,9-Dehydroestrone (B195169) Sodium Sulfate (B86663)

The synthesis of 8,9-dehydroestrone sodium sulfate primarily begins with the strategic isomerization of related steroid precursors, followed by a crucial sulfation step.

A key transformation in the synthesis of 8,9-dehydroestrone (Δ⁸,⁹-DHE) involves the isomerization of equilin (B196234). google.com This reaction is often carried out in hyperacidic media, such as hydrogen fluoride (B91410) or a mixture of hydrogen fluoride and antimony fluoride, at low temperatures. google.com These harsh conditions facilitate the migration of the double bond to the 8,9-position of the steroid nucleus. google.com Alternative methods have been explored to avoid these hazardous reagents. For instance, the use of lithium amide in dimethylsulfoxide (DMSO) can also yield mixtures containing Δ⁸,⁹-DHE from equilin derivatives. google.com

Another approach starts from equilenin (B1671562), which can be reduced using alkali metals in liquid ammonia (B1221849) to produce equilin. cdnsciencepub.com This equilin can then be subjected to isomerization. The reaction of equilenin ethylene (B1197577) ketal with lithium in ammonia has been shown to yield equilin as the major product. cdnsciencepub.com

The sulfation of the 3-hydroxyl group of 8,9-dehydroestrone is a critical step to produce the final sodium salt. This process enhances the water solubility of the steroid. ontosight.ai A common method involves reacting the alkali metal salt of Δ⁸,⁹-DHE with a sulfur trioxide-trimethylamine complex (SO₃-TMA) in an aprotic solvent like tetrahydrofuran (B95107) (THF). googleapis.com To ensure the stability of the resulting sulfated product, a stabilizing agent such as tris(hydroxymethyl)aminomethane (TRIS) is often added during or after the reaction. googleapis.com This process can be applied to a mixture of estrogen alkali metal salts, including those of estrone (B1671321) and equilin, to produce a mixture of their corresponding sulfated forms. googleapis.com The sulfation process is a vital biological pathway for regulating steroid activity, controlled by sulfotransferase (SULT) enzymes in vivo. nih.gov

For research and quality control purposes, isotopically labeled versions of 8,9-dehydroestrone and its derivatives are synthesized. Deuterium-labeled compounds, such as 8,9-Dehydro Estrone-d₂, are used as internal standards in mass spectrometry-based quantification methods. medchemexpress.com These labeled compounds allow for accurate measurement of the drug and its metabolites in biological samples. The synthesis of these labeled analogs typically involves introducing deuterium (B1214612) atoms at specific positions on the steroid scaffold.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUMKBPKZHXWDL-AKXYIILFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210637 | |

| Record name | 8,9-Dehydroestrone sodium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61612-83-7 | |

| Record name | 8,9-Dehydroestrone sodium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061612837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9-Dehydroestrone sodium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10),8-tetraen-17-one, 3-(sulfooxy)-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8,9-DEHYDROESTRONE SODIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B825F101CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Characterization of Synthetic Intermediates and Byproducts

The synthesis of 8,9-dehydroestrone (B195169) sodium sulfate (B86663) inevitably produces a range of intermediates and byproducts that require careful characterization. For example, during the isomerization of equilin (B196234), other dehydroestrone isomers can be formed. cdnsciencepub.com The reduction of equilenin (B1671562) can also lead to the formation of 8α-estrone as a byproduct, particularly when using potassium at higher temperatures. cdnsciencepub.com

Analytical techniques such as gas-liquid chromatography (g.l.c.) and thin-layer chromatography (t.l.c.) are employed to analyze the crude reaction products and identify the various components. cdnsciencepub.com Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are essential for the structural elucidation of these compounds. researchgate.net For instance, complete assignment of ¹H and ¹³C NMR signals for estra-1,3,5,7,9-pentaenes has been achieved using homo- and heteronuclear correlation NMR spectroscopy. researchgate.net

Stereochemical Considerations in Synthesis

Conformational Analysis and Steric Hindrance of the 8,9-Double Bond

The presence of a double bond between the 8th and 9th carbon atoms in the steroid's B-ring introduces a significant conformational alteration compared to endogenous estrogens like estrone (B1671321). This C8-C9 unsaturation results in a more planar and rigid B-ring structure. This structural rigidity can influence how the molecule fits into the ligand-binding pocket of estrogen receptors. nih.govwikipedia.org

This unique structural feature is a key differentiator from other estrogens. For instance, the introduction of a double bond in the B-ring, as seen in 8,9-dehydroestrone, enhances the van der Waals interactions with amino acid residues within the estrogen receptor's binding site. nih.gov This is in contrast to steroids where a double bond is introduced at other positions, which can have varying effects on receptor binding and activity. oup.comoup.com The planarity imposed by the 8,9-double bond is thought to be a critical factor in its specific biological profile.

Influence of the Sulfate (B86663) Moiety on Biological Recognition

The addition of a sulfate group at the C3 position significantly impacts the molecule's properties, primarily by increasing its water solubility. ontosight.aiontosight.ai This sulfated form, 8,9-Dehydroestrone sodium sulfate, is biologically inactive as it cannot bind to estrogen receptors. oup.comoup.com The bulky and negatively charged sulfate group sterically hinders the molecule from fitting into the hydrophobic ligand-binding pocket of the estrogen receptors. researchgate.netresearchgate.net

For the compound to exert its estrogenic effects, the sulfate group must first be removed by the enzyme steroid sulfatase (STS). oup.com This enzymatic conversion to the active, unsulfated form, 8,9-dehydroestrone, is a critical step in its mechanism of action. researchgate.net The presence and activity of STS in various tissues can, therefore, modulate the local availability and activity of the estrogen. This process of sulfation and desulfation serves as a regulatory mechanism for controlling the levels of biologically active estrogens in target tissues. oup.comnih.gov

Comparative Analysis of Estrogenic Potency and Ligand-Receptor Interactions

The estrogenic potency of 8,9-Dehydroestrone is a result of its interaction with estrogen receptors and its subsequent ability to elicit a biological response. This potency is often compared to that of endogenous estrogens to understand its unique pharmacological profile. oup.comnih.gov

Binding Affinities to Estrogen Receptors (ERα, ERβ)

Once desulfated, 8,9-dehydroestrone can bind to both estrogen receptor subtypes, ERα and ERβ. nih.govnih.gov Computational docking studies have shown that 8,9-dehydroestrone binds to ERα in a manner similar to other estrogens, forming a crucial hydrogen bond between the phenol (B47542) group on the A-ring and the glutamic acid residue (Glu 353) in the receptor's binding site. nih.gov The presence of the 8,9-double bond is suggested to enhance van der Waals interactions with nearby residues in the binding pocket. nih.gov While specific quantitative data on the binding affinities for ERα and ERβ are not extensively detailed in the provided results, the consistent neuroprotective effects observed suggest effective interaction with both receptors. nih.gov It is important to note that different estrogens can exhibit varying affinities for ERα and ERβ, which contributes to their tissue-selective effects. nih.govnih.gov

Table 1: Predicted Intermolecular Energy of Estrogens with ERα

| Estrogen | Intermolecular Energy (kcal/mol) |

|---|---|

| 17β-estradiol | - |

| Equilin (B196234) | - |

| Δ8,9-dehydroestrone | - |

| Estrone | - |

Data based on computational docking studies. A more negative value indicates a stronger interaction. Specific values were not provided in the search results. nih.gov

Functional Activity Compared to Endogenous Estrogens

Clinical studies have revealed that 8,9-Dehydroestrone sulfate exhibits a distinct pattern of estrogenic activity compared to estrone sulfate. oup.comnih.gov It has been shown to be a potent estrogen agonist in some tissues while acting as a weak agonist or being inactive in others. oup.comnih.govnih.gov For example, it demonstrates significant efficacy in alleviating vasomotor symptoms (hot flushes) and preserving bone density, with a potency comparable to a much higher dose of estrone sulfate. nih.govoup.comresearchgate.net However, it has little to no effect on certain peripheral parameters that are typically influenced by estrogens. oup.comnih.govnih.gov This tissue-selective activity suggests that 8,9-Dehydroestrone is a unique estrogen with a distinct pharmacological profile. nih.govnih.gov

Impact of Structural Modifications on Metabolic Fate

The structural features of 8,9-Dehydroestrone influence its metabolic pathway. After oral administration, 8,9-Dehydroestrone sulfate is metabolized to its 17β-hydroxy form, 17β-Δ8,9-dehydroestradiol, which also has a strong affinity for the estrogen receptor. oup.comwikipedia.org The primary metabolic route for 8,9-dehydroestrone involves hydroxylation, primarily at the 2-position, similar to endogenous estrogens. nih.govacs.org The ratio of 2-hydroxylation to 4-hydroxylation is approximately 6:1. nih.gov These catechol metabolites can then be further oxidized to form o-quinones, which are reactive molecules. nih.govacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8,9-Dehydroestrone |

| Estrone |

| Estrone sulfate |

| 17β-Δ8,9-dehydroestradiol |

| 2-hydroxy-8,9-dehydroestrone |

| 4-hydroxy-8,9-dehydroestrone |

| 2-hydroxyequilenin (B1257336) |

| 4-hydroxyequilenin (B1202715) |

| Equilin |

| Equilenin |

| 17β-estradiol |

| Estradiol (B170435) |

| 17α-estradiol |

| 17α-dihydroequilin |

| 17α-dihydroequilenin |

| 17β-dihydroequilenin |

| Genistein |

| Daidzein |

| Equol |

| Liquiritigenin |

| Biochanin A |

| Formononetin |

| Prednisolone |

| Vamorolone |

| Cortisol |

| Androstenedione |

| Progesterone |

| Pregnenolone |

| 16-dehydropregnenolone |

| 16α,17α-epoxy-pregnenolone |

Metabolism and Biotransformation Pathways

In Vitro Metabolic Studies of 8,9-Dehydroestrone (B195169) Sodium Sulfate (B86663)

Laboratory-based studies, often utilizing liver microsomal preparations, have been pivotal in mapping the metabolic transformations of 8,9-Dehydroestrone.

For 8,9-Dehydroestrone sodium sulfate to undergo further metabolism, it must first be hydrolyzed to its active form, 8,9-Dehydroestrone. This initial and crucial step involves the enzymatic cleavage of the sulfate ester bond. This process is analogous to the metabolism of other conjugated estrogens, where sulfatase enzymes release the parent steroid, making it available for subsequent enzymatic reactions.

Following hydrolysis, 8,9-Dehydroestrone undergoes oxidative metabolism, a process largely catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. oup.commdpi.com These enzymes are responsible for the hydroxylation of the estrogen molecule at various positions on its aromatic A-ring. oup.com Studies using rat liver microsomes have demonstrated that 8,9-Dehydroestrone is a substrate for these oxidative reactions, leading to the formation of hydroxylated derivatives. nih.gov While multiple CYP isoforms are known to metabolize endogenous estrogens like estradiol (B170435) and estrone (B1671321), the specific isoforms responsible for 8,9-Dehydroestrone hydroxylation follow similar patterns. oup.comdrugbank.com

A significant pathway in the oxidative metabolism of 8,9-Dehydroestrone is the formation of catechol estrogens. nih.gov These are metabolites that have two hydroxyl groups on the aromatic ring. In vitro studies with rat liver microsomes have identified the formation of two primary catechol metabolites: 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone. nih.gov The metabolic process shows a clear preference for hydroxylation at the 2-position, with the ratio of 2-hydroxy-8,9-dehydroestrone to 4-hydroxy-8,9-dehydroestrone being approximately 6:1. nih.gov Under physiological conditions, 2-hydroxy-8,9-dehydroestrone can undergo isomerization to form the more stable 2-hydroxyequilenin (B1257336) catechol. nih.gov

Table 1: Primary Catechol Metabolites of 8,9-Dehydroestrone Formed in Rat Liver Microsomes

| Metabolite | Position of Hydroxylation | Relative Formation Ratio |

| 2-hydroxy-8,9-dehydroestrone | C-2 | 6 |

| 4-hydroxy-8,9-dehydroestrone | C-4 | 1 |

Characterization of Active Metabolites

The biotransformation of 8,9-Dehydroestrone results in metabolites that possess their own biological activity. These active metabolites are formed through both reductive and further oxidative processes.

Table 2: Key Active Metabolites of 8,9-Dehydroestrone

| Parent Compound | Metabolic Process | Active Metabolite |

| 8,9-Dehydroestrone | Reduction | 8,9-Dehydro-17β-Estradiol |

| 8,9-Dehydroestrone | Hydroxylation | 2-hydroxy-8,9-dehydroestrone |

| 8,9-Dehydroestrone | Hydroxylation | 4-hydroxy-8,9-dehydroestrone |

The catechol metabolites of 8,9-Dehydroestrone can be further oxidized to form highly reactive intermediates known as o-quinones. nih.gov Both 2-hydroxy- and 4-hydroxy-8,9-dehydroestrone can be oxidized by enzymes like tyrosinase or by liver microsomes to their corresponding quinones. nih.gov These quinoid metabolites are electrophilic and can react with cellular nucleophiles. For instance, they have been shown to react with glutathione (B108866) (GSH) to form mono- and di-GSH conjugates. nih.gov This metabolic activation to reactive quinones is a pathway of toxicological interest, as similar metabolites from other estrogens can cause cellular damage through redox cycling and the generation of reactive oxygen species (ROS). nih.govnih.gov

Conjugation and Excretion Pathways

Following biotransformation, 8,9-dehydroestrone and its metabolites are conjugated to facilitate their excretion from the body. The conjugation process increases the water solubility of the compounds, which is a critical step for their elimination.

The catechol metabolites of 8,9-dehydroestrone, specifically the o-quinones derived from 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone, are known to react with glutathione (GSH) to form mono-GSH and di-GSH conjugates. nih.gov This is a significant detoxification pathway for these reactive intermediates.

While specific studies detailing the full range of conjugation and excretion pathways for this compound are limited, the metabolic fate of estrogens, in general, provides a framework for understanding its elimination. Estrogens and their metabolites are typically conjugated with sulfate or glucuronic acid. wikipedia.orgresearchgate.netresearchgate.net These conjugation reactions are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. researchgate.netclinpgx.org

The resulting sulfate and glucuronide conjugates are then excreted from the body, primarily through urine and to a lesser extent in the bile, which is then eliminated in the feces. researchgate.netnih.gov The relative proportion of urinary and fecal excretion can vary for different estrogens and their metabolites. For many estrogens, urinary excretion of the conjugated forms is the principal route of elimination. nih.gov

It is important to note that conjugated estrogens excreted in the bile can be subject to enterohepatic circulation. nih.gov In the gut, bacterial enzymes can deconjugate the metabolites, allowing for their reabsorption into the bloodstream and subsequent recirculation, which can prolong their effects. nih.gov

Analytical Chemistry and Quantification Methodologies

Chromatographic Separation Techniques for 8,9-Dehydroestrone (B195169) Sodium Sulfate (B86663) in Complex Mixtures

Effective chromatographic separation is the cornerstone of accurately quantifying 8,9-Dehydroestrone sodium sulfate. The primary difficulty lies in achieving baseline resolution from its geometric isomer, equilin (B196234) sulfate. nih.govmadbarn.com

Initial attempts to separate this compound and equilin sulfate using High-Performance Liquid Chromatography (HPLC) with standard C18 columns and acetonitrile-ammonium acetate (B1210297) mobile phases proved unsuccessful, as the isomers could not be resolved. nih.govmadbarn.com Research into alternative stationary phases demonstrated that while alkyl-bonded silica (B1680970) phases were generally ineffective, partial separations could be achieved on phenyl-bonded silica phases. nih.govmadbarn.com

Significant breakthroughs were made using carbon-based stationary phases. Baseline separations were consistently achieved with carbonaceous phases, which interact with the planar steroid structures differently than traditional C18 columns. nih.govmadbarn.com Specifically, porous graphitic carbon (Hypercarb) and graphitic carbon-coated zirconia (Zr-CARB) columns have demonstrated exceptional resolving power, with resolution values routinely exceeding 3 and reaching as high as 19 on a Hypercarb column. nih.govmadbarn.com Guidance from the U.S. Food and Drug Administration (FDA) has suggested mobile phases for HPLC analysis consisting of water with 0.1% formic acid (Mobile Phase A) and methanol (B129727) with 0.1% formic acid (Mobile Phase B). fda.gov

The advent of Ultra-High Performance Liquid Chromatography (UHPLC) has enabled faster and more efficient separations. In the context of analyzing conjugated estrogens, UHPLC methods have been optimized specifically to resolve this compound from equilin sulfate. nih.gov One study systematically evaluated several UHPLC column stationary phases to achieve this separation. nih.gov The goal was to find a column that provided not only resolution but also reproducible retention times and peak areas. nih.gov

Table 1: UHPLC Column Stationary Phases Evaluated for Isomer Separation

| Column Stationary Phase | Column Dimensions | Outcome for Resolving this compound and Equilin Sulfate |

|---|---|---|

| Acquity BEH C18 | 1.7 µm, 2.1 × 150 mm | Assessed for resolution, retention time, and peak area reproducibility. nih.gov |

| Acquity BEH Shield C18 | 1.7 µm, 2.1 × 150 mm | Assessed for resolution, retention time, and peak area reproducibility. nih.gov |

| Acquity BEH Phenyl | 1.7 µm, 2.1 × 150 mm | Assessed for resolution, retention time, and peak area reproducibility. nih.gov |

This optimization process is crucial for developing robust analytical methods capable of handling the complexity of pharmaceutical formulations containing these compounds. nih.govresearchgate.net

Mass Spectrometry (MS) Based Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and quantification of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the specificity needed to distinguish between this compound and its isomers. nih.govnih.gov While chromatography aims to physically separate the compounds, MS detection confirms their identity based on their unique mass-to-charge ratios (m/z). nih.gov Early LC-MS methods for analyzing conjugated estrogens were proposed but later withdrawn due to a lack of robustness. nih.govresearchgate.net However, modern instrumentation with higher sensitivity and resolution has led to the development of reliable LC-MS methods that can effectively characterize the components of these complex mixtures. nih.govresearchgate.net The coupling of optimized HPLC or UHPLC methods, especially those using carbon-based columns, with mass spectrometry provides a powerful two-dimensional approach to resolve and detect these challenging isomers. nih.govmadbarn.com

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of an analyte through accurate mass measurement. For this compound, the theoretical m/z of the deprotonated molecule ([M-H]⁻) is calculated and used for its identification in complex samples. nih.govresearchgate.net This is typically done using an extracted ion chromatogram within a very narrow mass tolerance (e.g., ±5 ppm) to enhance specificity. nih.gov

Further confirmation of the compound's identity is achieved by analyzing its product ion spectra (or fragmentation pattern) generated during MS/MS experiments. This fragmentation pattern serves as a structural fingerprint. By comparing the product ion spectra of an unknown peak to that of a purified, synthetic reference standard, an unambiguous identification can be made. nih.govresearchgate.net

Table 2: Molecular Properties and Mass Spectrometry Data

| Compound Name | Shortened Name | Molecular Formula | Calculated [M-H]⁻ m/z |

|---|

Development of Reference Standards and Quality Control Protocols

The reliability of any quantitative analytical method depends heavily on the availability of high-purity reference standards and robust quality control protocols.

For the analysis of this compound, synthetic reference standards are essential. fda.govnih.gov These standards are used to optimize chromatographic separation, confirm retention times, and generate the product ion spectra necessary for definitive identification in MS analysis. nih.govresearchgate.net The FDA recommends that the identity and purity of these standards be rigorously verified using orthogonal methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, in addition to HPLC. fda.gov

Quality control protocols are implemented to ensure the consistency and accuracy of the analytical results. An example of such a protocol is found in the United States Pharmacopeia (USP) monograph for Conjugated Estrogens. The monograph sets a specific limit for the content of this compound, stating it must not be more than 6.25% of the total labeled content of Conjugated Estrogens. uspbpep.com Furthermore, analytical methods are validated by being tested in multiple laboratories to ensure they are reproducible and transferable, a key quality control measure for any standardized method. nih.govresearchgate.net

Mechanisms of Biological Action at the Molecular and Cellular Level

Estrogen Receptor Binding and Activation Profiles

8,9-Dehydroestrone (B195169) sodium sulfate (B86663) is a pro-hormone that is metabolized in the body to its active form, 8,9-dehydro-17β-estradiol. wikipedia.orgwikipedia.org This active metabolite, along with the parent compound, belongs to a class of ring B unsaturated estrogens. nih.gov Research suggests that these types of estrogens primarily exert their biological effects through estrogen receptor β (ERβ). nih.gov

The binding affinity of 8,9-dehydroestrone (Δ⁸-Estrone) to the two main estrogen receptor subtypes, ERα and ERβ, has been characterized. The relative binding affinity (RBA) provides a measure of how strongly a ligand binds to a receptor compared to the natural ligand, 17β-estradiol.

| Compound | RBA for ERα (%) | RBA for ERβ (%) |

|---|---|---|

| Δ⁸-Estrone | 19 | 32 |

Downstream Signaling Pathways Modulated by 8,9-Dehydroestrone Sodium Sulfate and its Metabolites

Upon binding to estrogen receptors, this compound and its active metabolites trigger a cascade of downstream signaling events that regulate gene expression and cellular function. The interaction of the activated estrogen receptor complex with estrogen response elements (EREs) on the DNA is a key mechanism in the classical genomic signaling pathway. nih.govsignosisinc.com This leads to the transcription of target genes. nih.gov

In addition to the classical pathway, estrogens can also initiate rapid, non-genomic signaling cascades. creative-diagnostics.com These pathways often involve the activation of membrane-associated estrogen receptors, leading to the stimulation of kinase pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. nih.govcreative-diagnostics.com

Clinical studies have provided evidence for the downstream effects of this compound. Administration of this compound has been shown to significantly suppress the secretion of gonadotropins, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.gov Furthermore, it has demonstrated effects on bone metabolism, as evidenced by the suppression of bone resorption markers. nih.govoup.com

In Vitro Models for Assessing Estrogenic Activity

A variety of in vitro models are employed to characterize the estrogenic activity of compounds like this compound. These assays provide valuable information on receptor binding, transactivation potential, and cellular responses.

Commonly used in vitro systems for assessing estrogenicity include:

Receptor Binding Assays: These assays directly measure the affinity of a compound for the estrogen receptor subtypes.

Cell-Proliferation Assays (E-screens): These assays utilize estrogen-dependent cell lines, such as MCF-7 breast cancer cells, to measure the proliferative response to an estrogenic compound.

Reporter Gene Assays: These assays employ cells that have been genetically engineered to contain a reporter gene (e.g., luciferase) under the control of an estrogen response element. The expression of the reporter gene serves as a measure of estrogen receptor activation. nsf.govnih.gov

Cell-based reporter gene assays are a cornerstone for evaluating the ability of a compound to activate the estrogen receptor and initiate gene transcription. nih.gov These assays typically use mammalian cell lines, such as the human breast cancer cell line T47D or human embryonic kidney 293 (HEK293) cells, that have been stably transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene, most commonly the luciferase gene. signosisinc.comvu.nl

When an estrogenic compound like the active metabolite of this compound binds to the estrogen receptor within these cells, the receptor-ligand complex binds to the ERE, driving the expression of the luciferase enzyme. signosisinc.com The amount of light produced upon the addition of a substrate is then measured and is directly proportional to the level of estrogen receptor transactivation. signosisinc.com Cell lines such as MCF7-VM7Luc4E2 and HEK293-ERα-bla have been specifically developed for high-throughput screening of estrogen receptor modulators. nih.gov

To gain a broader understanding of the cellular response to this compound, gene expression profiling using DNA microarrays is a powerful tool. nih.gov This technique allows for the simultaneous measurement of the expression levels of thousands of genes in target cells, such as the estrogen-responsive MCF-7 breast cancer cell line, following treatment with the compound. nih.gov

By comparing the gene expression profile of treated cells to that of untreated cells, researchers can identify genes and cellular pathways that are up- or down-regulated by the compound. nih.govnih.gov This approach has been used to characterize the genomic responses to various estrogens and equine estrogens, providing insights into their mechanisms of action and potential tissue-specific effects. nih.govnih.govoup.com Analysis of the expression of estrogen-responsive genes can reveal the compound's impact on cellular processes like proliferation, differentiation, and apoptosis. mdpi.commdpi.com

Cellular Effects Related to Metabolism and Metabolite Reactivity (e.g., oxidative stress, DNA adduction)

The metabolism of 8,9-dehydroestrone can lead to the formation of catechol metabolites, specifically 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone. nih.gov These catechol estrogens can undergo further oxidation to form highly reactive o-quinones. nih.gov This metabolic activation is a critical step leading to potential cellular toxicity.

These reactive o-quinones can interact with cellular nucleophiles, such as the antioxidant glutathione (B108866) (GSH), to form conjugates. nih.gov However, they can also react with other critical macromolecules, including DNA, to form DNA adducts. bslonline.org The formation of DNA adducts can lead to mutations and genomic instability, which are key events in the initiation of carcinogenesis. bslonline.org

The process of redox cycling between the catechol estrogens and their semiquinone and quinone forms can also generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. bslonline.orgnih.gov This can induce a state of oxidative stress within the cell, leading to damage of cellular components, including lipids, proteins, and DNA. bslonline.org

In vitro studies using the human breast tumor S-30 cell line have been conducted to assess the cytotoxicity of the catechol metabolites of 8,9-dehydroestrone.

| Compound | Relative Cytotoxicity |

|---|---|

| 4-hydroxyequilenin (B1202715) | Highest |

| 2-hydroxy-8,9-dehydroestrone | Intermediate |

| 4-hydroxy-8,9-dehydroestrone | Lower |

| 8,9-dehydroestrone | Lower |

| Equilenin (B1671562) | Lower |

Note: The table reflects the relative cytotoxicity observed in the S-30 human breast tumor cell line, with 4-hydroxyequilenin being the most toxic. acs.org

These findings suggest that while the catechol metabolites of 8,9-dehydroestrone have the potential to cause cytotoxicity through the formation of o-quinones, they are less toxic than metabolites of other equine estrogens like equilin (B196234) and equilenin. nih.gov

Contribution to the Overall Biological Activity of Conjugated Estrogens

Quantification and Relative Contribution of 8,9-Dehydroestrone (B195169) Sodium Sulfate (B86663) in Equine Estrogen Preparations

8,9-Dehydroestrone sodium sulfate (DHES) is a naturally occurring estrogen found in horses and is considered a minor but essential component of conjugated equine estrogen preparations like Premarin. Quantification studies have consistently shown that it represents a small fraction of the total estrogen content by weight. For instance, it constitutes approximately 3.5% to 4.4% of the labeled total conjugated estrogens in Premarin tablets. When including its active metabolite, 17β-delta-8,9-dehydroestradiol sulfate, the total contribution is about 5% of the label claim.

However, its concentration by weight does not fully represent its biological significance. Data has suggested that DHES may contribute to as much as 18% of the circulating estrogens following administration of CEE, indicating that its metabolic fate and pharmacokinetic profile enhance its presence in the bloodstream relative to other components. Like other estrogen sulfates, DHES is metabolized to its more active 17β-hydroxy form, 8,9-dehydro-17β-estradiol, which is a potent estrogen.

| Component Contribution in Equine Estrogen Preparations | Finding | Source(s) |

| Percentage in Premarin | 3.5% | |

| Percentage of "Label Claim" | ~4.4% (DHES only) | |

| Total Contribution with Metabolite | ~5.0% (DHES + 17β-delta-8,9-dehydroestradiol sulfate) | |

| Contribution to Circulating Estrogens | ~18% | |

| Synthetic Formulation Range | 2% to 10% |

Influence on Global Estrogenic Potency of Complex Mixtures

Research has shown that DHES is more potent than estrone (B1671321) sulfate for alleviating menopausal symptoms. This high functional activity is particularly noteworthy as some data suggests it has a relatively low affinity for the estrogen receptor, which may play a role in its specific effects, such as on reducing LDL-cholesterol.

| Comparative Clinical Activity | 8,9-Dehydroestrone Sulfate (0.125 mg) | Estrone Sulfate (1.25 mg) | Source(s) |

| Suppression of Hot Flushes | >95% | Equal to DHES | |

| Suppression of Bone Resorption Marker | ~40% | Similar to DHES | |

| Suppression of FSH and LH | Significant | Similar to DHES |

Regulatory and Pharmacopoeial Considerations for Characterization of Multi-Component Estrogen Products

Historically, defining the "active ingredients" of CEE has been a subject of debate. Over time, regulatory understanding has evolved. The United States Pharmacopeia (USP) monograph for conjugated estrogens was updated to require the quantification of a specific list of ten estrogenic components, including sodium Δ8,9-dehydroestrone sulfate, to ensure the consistency and therapeutic equivalence of these products.

The chemical characterization of these multi-component drugs is complex. For example, analytical methods like high-performance liquid chromatography (HPLC) initially struggled to fully resolve DHES from its structural isomer, equilin (B196234) sulfate. The development of more advanced methods, such as liquid chromatography-mass spectrometry (LC-MS), has been crucial for the accurate identification and quantification of all specified components. The FDA has issued draft guidance for the industry, outlining the rigorous analytical chemistry required to characterize generic conjugated estrogen products to demonstrate their equivalence to the reference product.

Compound Names Table

| Common Name/Abbreviation | Full Chemical Name |

| This compound / DHES | Sodium;[(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

| 8,9-Dehydroestrone | (13S,14S)-3-Hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |

| 8,9-Dehydro-17β-estradiol | (13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |

| Estrone sulfate | Sodium [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

| Equilin sulfate | Sodium [(13S)-13-methyl-17-oxo-6,7,9,11,12,14,15,16-octahydro-8H-cyclopenta[a]phenanthren-3-yl] sulfate |

| Estrone | (13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

| Estradiol (B170435) | (17β)-Estra-1,3,5(10)-triene-3,17-diol |

| Equilin | (13S)-3-Hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

| Equilenin (B1671562) | (13S)-3-Hydroxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-one |

| 17α-Dihydroequilin | (13S,17S)-13-Methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

| 17β-Dihydroequilin | (13S,17R)-13-Methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

| 17α-Estradiol | (17α)-Estra-1,3,5(10)-triene-3,17-diol |

| 17β-Estradiol | (17β)-Estra-1,3,5(10)-triene-3,17-diol |

| 17α-Dihydroequilenin | (13S,17S)-13-Methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthrene-3,17-diol |

Future Research Directions and Unexplored Avenues

Advanced Spectroscopic Techniques for Structural Elucidation of Minor Metabolites

The metabolism of 8,9-Dehydroestrone (B195169) sodium sulfate (B86663) involves several transformation products. In addition to its primary active metabolite, 8,9-dehydro-17β-estradiol, other metabolites such as 8,9-dehydro-17α-estradiol are likely present in conjugated estrogen formulations, though not all have been definitively identified. wikipedia.org Research has identified catechol metabolites, specifically 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone, which are formed in a 6:1 ratio. nih.gov These catechols can be further oxidized to o-quinones, which then react with glutathione (B108866) (GSH) to form mono- and di-GSH conjugates. nih.gov

Future research should focus on the application of advanced spectroscopic techniques for the comprehensive structural elucidation of these and other yet unidentified minor metabolites.

Key Research Areas:

High-Resolution Mass Spectrometry (HRMS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) have already been employed to separate 8,9-dehydroestrone sulfate from its isomer, equilin (B196234) sulfate. nih.gov Further application of tandem mass spectrometry (MS/MS) and high-resolution instruments can help in identifying and characterizing the fragmentation patterns of novel metabolites. The collision-induced dissociation (CID) spectra of dehydroestrone sulfate isomers have shown similar fragmentation pathways, suggesting that high-resolution techniques are essential for differentiation. usda.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, including two-dimensional techniques (e.g., COSY, HSQC, HMBC), will be indispensable for the unambiguous structure determination of isolated minor metabolites. This is particularly important for establishing stereochemistry and confirming the positions of functional groups.

Cryogenic Probe Technology: The use of cryogenic probes in NMR can significantly enhance sensitivity, allowing for the analysis of very small quantities of isolated metabolites, which is often a limiting factor in metabolite identification.

A thorough characterization of the complete metabolic profile will provide a more accurate understanding of the biological activities and potential downstream effects of 8,9-Dehydroestrone sodium sulfate administration.

Computational Chemistry and Molecular Modeling for Receptor Interactions

Understanding how 8,9-Dehydroestrone and its metabolites interact with estrogen receptors (ERα and ERβ) at a molecular level is fundamental to explaining its tissue-selective effects. nih.gov While experimental data on the receptor binding affinity of its parent compound, Δ8-Estrone, is available, detailed computational studies are lacking.

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERα / ERβ RBA Ratio |

| Δ8-Estrone | 19 | 32 | 0.60 |

This table presents the relative binding affinity of Δ8-Estrone for estrogen receptors α and β.

Future research should leverage computational chemistry and molecular modeling to predict and analyze these interactions in greater detail.

Potential Methodologies:

Molecular Docking: This technique can be used to predict the preferred binding orientation of 8,9-Dehydroestrone and its major metabolites within the ligand-binding pockets of ERα and ERβ. researchgate.net This can help to rationalize the observed binding affinities and identify key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding pose and the influence of the ligand on the conformational dynamics of the receptor.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build models that correlate the structural features of a series of related estrogenic compounds with their binding affinities. researchgate.net This could aid in the design of novel selective estrogen receptor modulators (SERMs) based on the 8,9-dehydroestrone scaffold.

These computational approaches, when combined with experimental validation, can provide a powerful tool for understanding the molecular basis of the unique activity of this compound. researchgate.net

Novel Synthetic Approaches for Enantioselective Production

The development of efficient and stereocontrolled synthetic routes to 8,9-Dehydroestrone and its derivatives is an area ripe for exploration. While syntheses for related dehydroestrone compounds, such as Δ9(11)-dehydro-estrone, have been reported, specific and enantioselective methods for the 8,9-dehydro isomer are not well-documented in publicly available literature. google.com The stereochemistry of the steroid core is critical for its biological activity, making enantioselective synthesis a key challenge and a priority for future research.

Future Synthetic Strategies could include:

Asymmetric Catalysis: The use of chiral catalysts to control the formation of key stereocenters during the synthesis could provide an efficient route to the desired enantiomer. This could involve asymmetric hydrogenation, cyclization, or other stereoselective transformations.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the steroid skeleton could be another viable approach.

Enzymatic Resolutions: The use of enzymes to selectively react with one enantiomer in a racemic mixture could be employed to isolate the desired stereoisomer.

Developing robust and scalable enantioselective synthetic methods would not only provide a reliable source of 8,9-Dehydroestrone for further biological studies but also open up possibilities for the synthesis of novel analogs with potentially improved therapeutic properties.

Investigation of Non-Genomic Estrogen Receptor Pathways

Estrogenic compounds can elicit biological responses through both classical genomic pathways, which involve the regulation of gene expression, and rapid, non-genomic pathways that are initiated at the cell membrane. nih.govfrontiersin.org These non-genomic actions are often mediated by a subpopulation of estrogen receptors located at the plasma membrane, including G protein-coupled estrogen receptor 1 (GPER1), and can lead to the rapid activation of various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Given the distinct pharmacological profile of this compound, a critical and unexplored area of research is its potential to engage in non-genomic signaling.

Key Questions for Future Investigation:

Does 8,9-Dehydroestrone or its metabolites bind to and activate membrane-associated estrogen receptors?

Can this compound trigger rapid intracellular signaling events, such as calcium mobilization or kinase activation, in estrogen-responsive cells?

Investigating these questions will require a combination of in vitro techniques, such as cell-based signaling assays and binding studies with membrane fractions, as well as the use of specific inhibitors of non-genomic signaling pathways. Elucidating the role of non-genomic signaling will be crucial for a complete understanding of the mechanism of action of this compound.

Q & A

Q. What analytical methodologies are recommended for identifying and quantifying 8,9-dehydroestrone sodium sulfate in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with porous graphitic carbon (PGC) stationary phases is highly effective for resolving structural isomers like 8,9-dehydroestrone sulfate and equilin sulfate. Key steps include:

- Sample preparation : Use solid-phase extraction (SPE) with ion-pairing agents to enhance recovery from plasma or tissue homogenates.

- Chromatographic separation : Optimize gradient elution with PGC columns to exploit hydrophobic and electronic interactions, achieving baseline separation of isomers .

- Validation : Include specificity, linearity (1–100 ng/mL), and precision (CV <15%) per FDA guidelines for bioanalytical methods .

Q. How can researchers distinguish 8,9-dehydroestrone sulfate from equilin sulfate in conjugated estrogen mixtures?

Carbon-coated zirconia columns paired with electrospray ionization (ESI)-MS provide superior isomer resolution due to their unique surface chemistry, which differentiates sulfate ester positional isomers. Method parameters:

- Mobile phase : Ammonium acetate (10 mM, pH 6.8) with acetonitrile gradients.

- Detection : Negative-ion mode MS with selective ion monitoring (SIM) for m/z 349.1 (deprotonated molecular ion) .

Advanced Research Questions

Q. How does the pharmacokinetic profile of 8,9-dehydroestrone sulfate contribute to its clinical efficacy despite low concentrations in Premarin?

Pharmacokinetic studies reveal that 8,9-dehydroestrone sulfate (4.4% of Premarin’s estrogen content) metabolizes to 17β-8,9-dehydroestrone sulfate, which constitutes 34% of total plasma estrogen metabolites. Key considerations:

- Dose-response design : Use crossover studies with single (0.125 mg) vs. repeated dosing to assess AUC and half-life.

- Bioanalytical rigor : Employ LC-MS/MS to track metabolite dynamics over 24–72 hours .

Q. What experimental approaches validate the tissue-selective estrogenic activity of 8,9-dehydroestrone sulfate?

Clinically, 8,9-dehydroestrone sulfate suppresses bone resorption (40% reduction in urinary N-telopeptide) and vasomotor symptoms (95% hot flash reduction) at 0.125 mg/day, with minimal impact on lipid profiles. Methodological recommendations:

- Biomarker selection : Prioritize bone turnover markers (e.g., CTX, NTX) and gonadotropins (FSH/LH) over lipid panels.

- Trial design : Conduct randomized, placebo-controlled studies with stratified postmenopausal cohorts (n ≥ 30/group) over 12 weeks .

Q. What challenges arise in impurity profiling of synthetic conjugated estrogens containing 8,9-dehydroestrone sulfate?

Impurity characterization must address co-eluting isomers and undefined minor components. Strategies include:

Q. How can researchers reconcile contradictory data on the bioequivalence of synthetic vs. natural conjugated estrogens?

Discrepancies often stem from incomplete impurity profiling or variable metabolite ratios. Mitigation strategies:

- Comparative pharmacokinetics : Match AUC and Cmax for both parent compounds and metabolites (e.g., 17β-8,9-dehydroestrone sulfate).

- Bioassay correlation : Link in vitro estrogen receptor binding affinity (IC50) to in vivo bone mineral density outcomes .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.